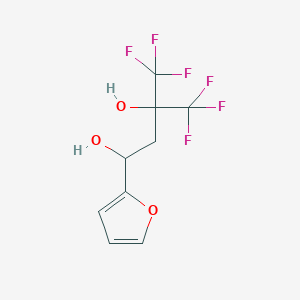
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTOH or perfluorotriolefin, and it is a fluorinated organic molecule that contains both furan and butanediol moieties.
Mechanism Of Action
The mechanism of action of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. FTOH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. FTOH has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical And Physiological Effects
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. FTOH has been shown to protect neurons from oxidative stress and reduce inflammation in various animal models. FTOH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- in lab experiments is its unique fluorinated structure, which can be used as a probe for various biological targets. FTOH also has excellent solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using FTOH is its relatively low yield and purity, which can make it difficult to scale up for industrial applications.
Future Directions
There are several future directions for research on 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-. One direction is to further explore its potential applications in medicinal chemistry, particularly as a drug delivery agent and a therapeutic agent for various diseases. Another direction is to investigate its potential as a coating agent for various surfaces, including medical devices and electronic components. Additionally, further research is needed to fully understand the mechanism of action of FTOH and its interaction with various biological targets.
Synthesis Methods
The synthesis method of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with furfuryl alcohol in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the desired product. The yield of this reaction is typically around 50%, and the purity can be improved through further purification steps.
Scientific Research Applications
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, FTOH has been used as a fluorinated building block for the synthesis of complex molecules. In materials science, FTOH has been used as a coating agent for various surfaces due to its hydrophobic and oleophobic properties. In medicinal chemistry, FTOH has shown promising results as a drug delivery agent and a potential therapeutic agent for various diseases.
properties
CAS RN |
100991-87-5 |
|---|---|
Product Name |
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Molecular Formula |
C9H8F6O3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C9H8F6O3/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,5,16-17H,4H2 |
InChI Key |
GTTCBZHGVSTRQO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Canonical SMILES |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
synonyms |
1,3-BUTANEDIOL, 1-(2-FURYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



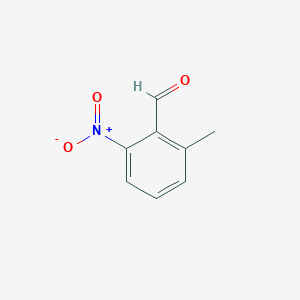
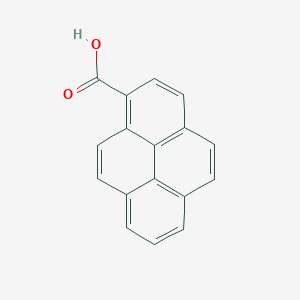
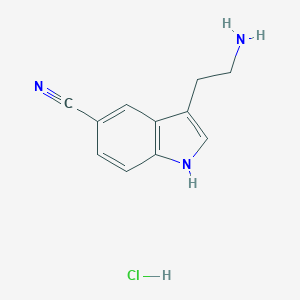

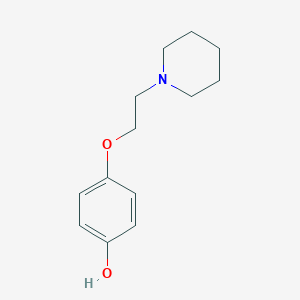

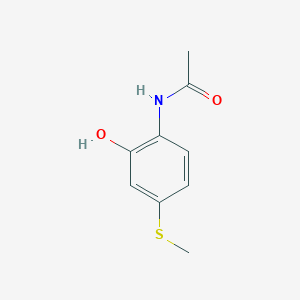
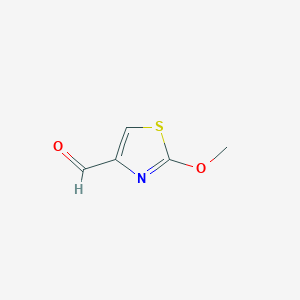
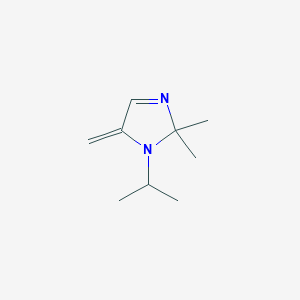
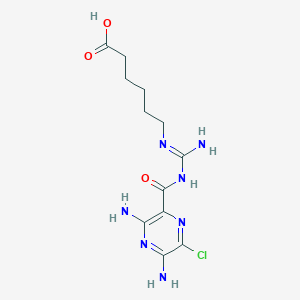

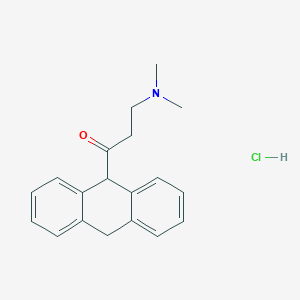

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)